4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under controlled conditions.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: A simpler analog with a similar amino and butanoic acid structure but lacking the cyclohexyl ring and hydroxyl groups.
2-(1-Cyclohexen-1-yl)ethylamino-4-oxo-4-(4-phenoxyanilino)butanoic acid:
Uniqueness
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
244154-24-3 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-(1-amino-2,6-dihydroxycyclohexyl)butanoic acid |
InChI |
InChI=1S/C10H19NO4/c11-10(6-2-5-9(14)15)7(12)3-1-4-8(10)13/h7-8,12-13H,1-6,11H2,(H,14,15) |
InChI Key |
JULPOYUVLAPGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)O)(CCCC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.